Enhanced Lipophilicity vs. Unsubstituted PBSA: Predicted LogP and pKa Analysis
The sec-butyl substitution at the 4-position significantly increases lipophilicity relative to the unsubstituted N-phenylbenzenesulfonamide (PBSA) scaffold. While a precise experimental LogP for the target compound is not available, the calculated XLogP3 for a close analog, 4-(benzenesulfonyl)-N-butylbenzamide, is 3.3 [1], and the predicted LogP for 2-amino-N-butyl-N-phenylbenzenesulfonamide is 4.93 . This is in stark contrast to the unsubstituted N-phenylbenzenesulfonamide, which has a measured LogP of 2.49-2.58 . This predicted increase in lipophilicity is consistent with the addition of a hydrophobic sec-butyl group. Similarly, the predicted pKa for a sec-butyl benzenesulfonamide analog is 12.08 , indicating weak acidity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted: 3.3 - 4.93 (based on analogs) |
| Comparator Or Baseline | N-phenylbenzenesulfonamide: 2.49 - 2.58 (measured) |
| Quantified Difference | Increase of ~0.8 - 2.4 LogP units |
| Conditions | Computational prediction (XLogP3) and experimental measurement |
Why This Matters
Higher LogP values correlate with increased membrane permeability and potential for blood-brain barrier penetration, making 4-sec-butyl-N-phenylbenzenesulfonamide a more suitable scaffold for targeting intracellular or CNS targets.
- [1] Benzamide, N-butyl-4-(phenylsulfonyl)-. CAS 114194-13-7. Angene Chemical. View Source
